molecular formula C8H10N4O2 B13320573 7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13320573
M. Wt: 194.19 g/mol
InChI Key: JKJLJFOVTIVTCP-UHFFFAOYSA-N
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Description

7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be achieved through various synthetic routes. One common method involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Another approach includes the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. For example, the use of supercritical carbon dioxide in the presence of a catalytic amount of ZnCl2 has been reported to be effective for the synthesis of similar triazolopyrimidine compounds .

Chemical Reactions Analysis

Types of Reactions

7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl chlorides, ethyl acetoacetate, and various catalysts such as ZnCl2 . Reaction conditions often involve controlled temperatures and pressures to ensure regioselectivity and high yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazonoyl chlorides can yield substituted triazolopyrimidinones .

Scientific Research Applications

7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as SARS-CoV-2 main protease, by binding to their active sites . This interaction disrupts the normal function of the enzyme, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one include:

Uniqueness

What sets this compound apart from similar compounds is its methoxymethyl group, which can influence its chemical reactivity and biological activity. This unique structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

7-(methoxymethyl)-2-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H10N4O2/c1-5-9-8-10-7(13)3-6(4-14-2)12(8)11-5/h3H,4H2,1-2H3,(H,9,10,11,13)

InChI Key

JKJLJFOVTIVTCP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=O)NC2=N1)COC

Origin of Product

United States

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